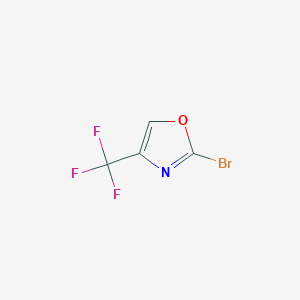

2-Bromo-4-(trifluoromethyl)oxazole

Description

Properties

IUPAC Name |

2-bromo-4-(trifluoromethyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3NO/c5-3-9-2(1-10-3)4(6,7)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJLDYZMFAQWAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060816-14-9 | |

| Record name | 2-bromo-4-(trifluoromethyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4-(trifluoromethyl)oxazole: A Key Intermediate for Pharmaceutical and Agrochemical Development

Executive Summary

2-Bromo-4-(trifluoromethyl)oxazole is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl (CF₃) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, while the bromo-substituent at the 2-position serves as a versatile handle for further synthetic elaboration, particularly in cross-coupling reactions. This guide provides a detailed, field-proven methodology for the synthesis of this valuable intermediate. The presented pathway is a robust two-part process commencing with the synthesis of the key precursor, 4-(trifluoromethyl)oxazol-2-amine, followed by its conversion to the target compound via a copper-catalyzed diazotization-bromination reaction. This document offers in-depth procedural details, mechanistic insights, and safety considerations intended for researchers, chemists, and professionals in the field of drug development.

Introduction and Strategic Importance

The oxazole ring is a privileged scaffold in numerous biologically active compounds.[1] The introduction of fluorine-containing functional groups, especially the trifluoromethyl group, is a well-established strategy in modern drug design to modulate a compound's pharmacokinetic and pharmacodynamic profiles.[2] this compound[3] merges the benefits of the CF₃ group with the synthetic flexibility of a brominated heterocycle. The C-Br bond at the electron-deficient 2-position of the oxazole is primed for a variety of transformations, including Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions, enabling the rapid diversification and construction of complex molecular architectures.

This guide details a logical and efficient synthetic sequence, breaking down the process into two primary stages:

-

Part A: Synthesis of the Key Intermediate, 4-(Trifluoromethyl)oxazol-2-amine.

-

Part B: Conversion to this compound via the Sandmeyer Reaction.

This approach was designed for its reliability, scalability, and foundation in well-understood, classic organic reactions, ensuring a high degree of trustworthiness for researchers.

Retrosynthetic Analysis and Strategy

The most logical and robust approach to installing a bromine at the 2-position of an azole ring, where an amino group can be readily introduced, is the Sandmeyer reaction.[4][5] This strategy relies on the diazotization of a primary amine to form a diazonium salt, which is then displaced by a bromide nucleophile, typically using a copper(I) bromide catalyst. This informs our retrosynthetic strategy, which identifies 4-(trifluoromethyl)oxazol-2-amine as the pivotal intermediate. This 2-aminooxazole can, in turn, be constructed from a suitable trifluoromethyl-containing α-haloketone and a source of the amino group, such as urea, via a Hantzsch-type cyclocondensation.

Caption: Retrosynthetic analysis for this compound.

Part I: Synthesis of 4-(Trifluoromethyl)oxazol-2-amine

The foundational step in this synthesis is the construction of the 2-amino-4-(trifluoromethyl)oxazole core. This is efficiently achieved through the cyclocondensation of 3-bromo-1,1,1-trifluoroacetone with urea.[6][7]

Causality Behind Experimental Choices

-

Reactants: 3-Bromo-1,1,1-trifluoroacetone serves as the three-carbon backbone, providing both the trifluoromethyl group and an electrophilic carbon for the initial nucleophilic attack, as well as a leaving group (bromide) to facilitate cyclization.[8] Urea acts as the nitrogen and oxygen donor for the oxazole ring and the source of the 2-amino group.

-

Solvent: A polar protic solvent such as ethanol is suitable for dissolving the reactants and facilitating the proton transfer steps inherent in the condensation mechanism.

-

Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and subsequent dehydration steps that lead to the aromatic oxazole ring.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-1,1,1-trifluoroacetone (1.0 eq), urea (1.2 eq), and absolute ethanol to achieve a concentration of approximately 0.5 M.

-

Reaction Execution: Stir the mixture and heat to reflux (approximately 78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 4-6 hours).

-

Work-up: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Neutralization and Extraction: Slowly pour the concentrated mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any HBr formed during the reaction. The product may precipitate as a solid. If it remains in solution, extract the aqueous mixture three times with ethyl acetate.

-

Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If an extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield 4-(trifluoromethyl)oxazol-2-amine as a solid.[9][10][11]

Part II: Synthesis of this compound via Sandmeyer Reaction

This stage transforms the stable 2-aminooxazole intermediate into the versatile 2-bromo derivative. The Sandmeyer reaction is a cornerstone of aromatic chemistry for this type of transformation. It proceeds via a two-step, one-pot process: diazotization followed by copper-catalyzed bromide displacement.[4]

Causality Behind Experimental Choices

-

Diazotization: The amine is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr). The acid protonates the nitrite to form nitrous acid (HONO) in situ, which then reacts with the amine to form the diazonium salt. This step must be performed at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose or undergo unwanted side reactions at higher temperatures.

-

Bromide Displacement: Copper(I) bromide (CuBr) is the essential catalyst. The reaction proceeds through a single-electron transfer from the Cu(I) to the diazonium salt, generating an aryl radical, dinitrogen gas, and Cu(II)Br.[5] The aryl radical then abstracts a bromine atom from the Cu(II)Br species to form the final product and regenerate the Cu(I) catalyst. Using HBr as the acid conveniently provides the bromide counter-ion for the diazonium salt and the bromide source for the final product.

Sources

- 1. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-溴-1,1,1-三氟丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. manchesterorganics.com [manchesterorganics.com]

- 10. achmem.com [achmem.com]

- 11. pubs.acs.org [pubs.acs.org]

2-Bromo-4-(trifluoromethyl)oxazole chemical properties

An In-Depth Technical Guide to 2-Bromo-4-(trifluoromethyl)oxazole: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 1060816-14-9), a key heterocyclic building block in modern synthetic and medicinal chemistry.[1] The unique combination of a reactive bromine atom at the 2-position, a stabilizing oxazole core, and an electron-withdrawing trifluoromethyl group at the 4-position makes this compound a highly versatile reagent. This document details its physicochemical properties, explores plausible synthetic routes, and provides an in-depth examination of its reactivity, with a focus on palladium-catalyzed cross-coupling reactions. Furthermore, it highlights its strategic importance in the development of novel pharmaceuticals, offering researchers and drug development professionals a critical resource for leveraging this potent scaffold in their work.

Introduction: A Scaffold of Strategic Importance

The oxazole ring is a privileged five-membered heterocycle found in a multitude of natural products and synthetic pharmaceuticals, valued for its metabolic stability and ability to engage in various biological interactions.[2][3] The introduction of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic profile by increasing metabolic stability, lipophilicity, and binding affinity. When combined with a bromine atom at the 2-position of the oxazole ring, the resulting molecule, this compound, becomes a powerful and versatile intermediate. The C-Br bond serves as a highly reactive handle for introducing molecular diversity through a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide offers a detailed exploration of this compound's core properties and its application as a foundational element in the synthesis of complex chemical entities.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-Bromo-4-(trifluoromethyl)-1,3-oxazole | |

| CAS Number | 1060816-14-9 | [1] |

| Molecular Formula | C₄HBrF₃NO | [1] |

| Molecular Weight | 215.96 g/mol | [1] |

| Predicted Boiling Point | 173.7 ± 50.0 °C | [4] |

| Predicted Density | 1.875 ± 0.06 g/cm³ | [4] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |

While detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, etc.) for this specific compound is limited, characterization would rely on standard techniques. The ¹⁹F NMR spectrum would be expected to show a singlet corresponding to the CF₃ group. The ¹³C NMR would show characteristic shifts for the oxazole ring carbons, with the carbon bearing the bromine (C2) being significantly influenced by the halogen.

Synthesis Methodologies

This method leverages an oxidative trifluoroacetoxylation followed by intramolecular cyclization, offering a direct route to incorporate the trifluoromethyl moiety.

Proposed Synthetic Workflow

Caption: Plausible synthesis of this compound.

An alternative, more classical approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones.[2] Another powerful method is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) to react with an aldehyde, though this is typically used for generating 5-substituted oxazoles.[3][7]

Reactivity and Key Synthetic Transformations

The synthetic utility of this compound is dominated by the reactivity of the C2-Br bond. This position is highly susceptible to palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in modern drug discovery. The electron-withdrawing nature of the CF₃ group at C4 modulates the electron density of the oxazole ring, influencing its reactivity in these transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organic halide with an organoboron compound.[8][9] For this compound, this reaction provides a direct pathway to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position, enabling the rapid synthesis of large compound libraries.[10][11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a dry reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%) and the anhydrous solvent (e.g., Dioxane, Toluene, DME).

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until completion, monitoring by TLC or LC-MS.

-

After cooling to room temperature, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the 2-substituted-4-(trifluoromethyl)oxazole.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[12][13] This reaction allows for the coupling of this compound with a vast range of primary and secondary amines, providing access to 2-amino-4-(trifluoromethyl)oxazole derivatives.[14][15] These products are valuable scaffolds for further functionalization or as final drug candidates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In an oven-dried, inert-atmosphere glovebox or Schlenk line, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq.).

-

Add this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.).

-

Add an anhydrous solvent (e.g., Toluene, Dioxane).

-

Seal the vessel and heat the mixture (typically 80-120 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Concentrate the filtrate and purify the residue by column chromatography to isolate the desired 2-amino-oxazole product.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Applications in Drug Discovery and Development

The strategic value of this compound lies in its role as a versatile scaffold for generating libraries of novel chemical entities for high-throughput screening. The oxazole core provides a stable, drug-like framework, while the CF₃ group enhances key pharmaceutical properties. The reactive bromine handle allows for systematic modification at the 2-position, enabling a thorough exploration of the structure-activity relationship (SAR).

Derivatives synthesized from this building block are of interest for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases, where substituted oxazoles have shown significant biological activity.[16][17][18]

Caption: Use of this compound in library synthesis.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous halogenated and trifluoromethylated heterocyclic compounds suggest that it should be handled with care.

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[19][20][21]

-

Precautionary Measures:

-

Avoid breathing fumes, dust, or vapors.[20]

-

Wash hands and exposed skin thoroughly after handling.[21]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Store in a tightly closed container in a cool, dry place away from incompatible substances.[19]

-

Always consult a comprehensive and up-to-date SDS before handling any chemical.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its chemical architecture, featuring a reactive C-Br bond for diversification and a property-enhancing CF₃ group on a stable oxazole core, makes it an ideal building block for the synthesis of complex molecular targets. The accessibility of this scaffold to powerful synthetic methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination ensures its continued relevance and utility for researchers and scientists dedicated to the discovery and development of novel, high-impact chemical compounds.

References

- AK Scientific, Inc. Safety Data Sheet (United States). Ethyl 2-bromo-4-(trifluoromethyl)

- Buchwald–Hartwig amin

- An In-depth Technical Guide on the Molecular Structure of 2-Bromomethyl-4,5-diphenyl-oxazole - Benchchem.

- An In-Depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Properties, Synthesis, and Applic

- SAFETY D

- Oxazole, 2-bromo-5-(trifluoromethyl)- CAS - ChemicalBook.

- 4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole - Apollo Scientific.

- An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance - Benchchem.

- Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

- Buchwald-Hartwig Amination Reaction | Prepare for G

- SAFETY D

- 4 - SAFETY D

- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole - Benchchem.

- Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction - ResearchG

- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC.

- The first Pd-catalyzed Buchwald–Hartwig aminations

- This compound - Sinfoo Biotech.

- A Comprehensive Technical Guide to the Chemical Properties of 2-Bromomethyl-4,5-diphenyl-oxazole - Benchchem.

- 4-Bromo-3-(difluoromethoxy)-1,2-oxazole - PubChem.

- Aroma Properties of Some Oxazoles.

- Oxazole - Wikipedia.

- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor

- Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor.

- The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics - Benchchem.

- 4-(trifluoromethyl)oxazol-2-amine - ChemShuttle.

- CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl)

- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC - NIH.

- ChemScene: Building blocks | Bioactive small molecules.

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI.

- Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles - MDPI.

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central.

- 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone - NIH.

- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry.

- Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor - PubMed.

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central.

- 1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole | C9H4BrClF3N3 | CID - PubChem.

- Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline.

Sources

- 1. This compound,(CAS# 1060816-14-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. Oxazole - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]

- 4. Oxazole, 2-bromo-5-(trifluoromethyl)- CAS#: 1780906-73-1 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. aksci.com [aksci.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

Spectroscopic Data for 2-Bromo-4-(trifluoromethyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethyl)oxazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive bromine atom, an electron-withdrawing trifluoromethyl group, and the versatile oxazole scaffold, make it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The bromine at the 2-position provides a handle for further functionalization through various cross-coupling reactions, while the trifluoromethyl group at the 4-position can enhance metabolic stability, binding affinity, and cell permeability of derivative compounds.

Molecular Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 1060816-14-9[1]

-

Molecular Formula: C₄HBrF₃NO

-

Molecular Weight: 215.96 g/mol

The molecular structure consists of a five-membered oxazole ring substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 4-position. The remaining position on the ring (C5) is occupied by a hydrogen atom.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR will provide key information about the electronic environment of the single proton and the four carbon atoms in the molecule.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring NMR spectra for this type of compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be very simple, showing a single resonance for the proton at the C5 position of the oxazole ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | Singlet (s) | 1H | H-5 |

Interpretation:

The proton at C5 is expected to resonate at a downfield chemical shift due to the deshielding effects of the electronegative oxygen and nitrogen atoms within the aromatic oxazole ring. The electron-withdrawing trifluoromethyl group at the adjacent C4 position will further deshield this proton, shifting its resonance to a lower field. The absence of any adjacent protons would result in a singlet multiplicity.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct resonances corresponding to the four carbon atoms of the molecule.

| Chemical Shift (δ) ppm | Multiplicity (in ¹⁹F coupled spectrum) | Assignment |

| ~145 - 155 | Singlet | C-2 |

| ~135 - 145 | Quartet (q) | C-4 |

| ~120 - 130 | Singlet | C-5 |

| ~115 - 125 | Quartet (q) | -CF₃ |

Interpretation:

-

C-2: The carbon atom bonded to the bromine, C-2, is expected to be significantly deshielded and will appear at a downfield chemical shift.

-

C-4: The carbon atom attached to the trifluoromethyl group, C-4, will also be deshielded. Its resonance is expected to appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group.

-

C-5: The C-5 carbon, bonded to the single proton, will resonate at a chemical shift typical for an aromatic CH group in a five-membered heterocycle.

-

-CF₃: The carbon of the trifluoromethyl group will be observed as a quartet due to the one-bond coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The IR spectrum can be obtained using a neat sample (if liquid) as a thin film between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet with a solid sample.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first recorded, followed by the spectrum of the sample.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.

Predicted IR Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-H, C=N, C=C, and C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Weak to Medium | =C-H stretch (aromatic) |

| ~1600 - 1650 | Medium | C=N stretch (oxazole ring) |

| ~1450 - 1550 | Medium | C=C stretch (oxazole ring) |

| ~1250 - 1350 | Strong | C-F stretch (asymmetric) |

| ~1100 - 1200 | Strong | C-F stretch (symmetric) |

| ~1000 - 1100 | Medium to Strong | C-O-C stretch (oxazole ring) |

| ~600 - 700 | Medium | C-Br stretch |

Interpretation:

The presence of the aromatic C-H stretching vibration confirms the proton on the oxazole ring. The characteristic stretches for the C=N and C=C bonds are indicative of the oxazole ring system. The most prominent features in the spectrum will likely be the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group. The C-Br stretch is expected to appear in the fingerprint region at a lower wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) with approximately equal intensities.

| m/z | Relative Intensity | Assignment |

| 215/217 | High | [M]⁺ (Molecular ion) |

| 136 | Medium | [M - Br]⁺ |

| 69 | Medium | [CF₃]⁺ |

Interpretation:

The observation of the isotopic pattern for the molecular ion peak is a strong indicator of the presence of a single bromine atom in the molecule. Common fragmentation pathways for oxazoles can involve the loss of substituents or cleavage of the ring. For this compound, the loss of the bromine radical to form the [M - Br]⁺ fragment is a likely fragmentation pathway. The presence of a peak at m/z 69 would be indicative of the trifluoromethyl cation.

Caption: Predicted fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with their detailed interpretations, offer a valuable resource for researchers and scientists working with this compound. While based on predictions from analogous structures and fundamental principles, this guide serves as a robust framework for the characterization and quality control of this compound in various applications, from synthetic chemistry to drug development. Experimental verification of this data is highly recommended for any critical application.

References

-

Sinfoo Biotech. This compound. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 2-Bromo-4-(trifluoromethyl)oxazole

Foreword: The Analytical Imperative for Fluorinated Heterocycles

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic introduction of fluorine atoms or trifluoromethyl (CF₃) groups can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making them indispensable tools for medicinal chemists.[1][2] The subject of this guide, 2-Bromo-4-(trifluoromethyl)oxazole, is a prototypical example of such a scaffold—a compact, functionalized ring system with significant potential as a synthetic building block.

Effective utilization of these building blocks, however, is critically dependent on unambiguous structural verification. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose. For fluorinated molecules, the synergy between proton (¹H) and fluorine (¹⁹F) NMR provides a particularly powerful analytical lens. This guide offers a comprehensive exploration of the theoretical principles, practical methodologies, and interpretive nuances of acquiring and analyzing the ¹H and ¹⁹F NMR spectra of this compound. It is designed not merely as a protocol, but as a field-guide for researchers, providing the causal reasoning behind the analytical choices that ensure data integrity and trustworthiness.

Theoretical Foundation: Predicting the NMR Signature

Understanding the expected NMR spectra begins with a structural analysis of this compound. The molecule possesses a single proton on the oxazole ring at the 5-position (H-5) and a trifluoromethyl group at the 4-position. The bromine atom at the 2-position and the inherent aromaticity of the oxazole ring create a distinct electronic environment that governs the magnetic resonance of the ¹H and ¹⁹F nuclei.

Principles of the ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be remarkably simple, featuring a single resonance corresponding to the H-5 proton. The chemical shift (δ) of this proton is dictated by several factors:

-

Ring Aromaticity: Protons on aromatic heterocyclic rings are typically deshielded and appear at higher chemical shifts (downfield) compared to aliphatic protons. For the parent oxazole molecule, the protons appear between δ 7.0 and 8.0 ppm.[3][4]

-

Inductive Effects: The electronegative oxygen and nitrogen atoms within the ring withdraw electron density, further deshielding the ring proton.

-

Substituent Effects: The electron-withdrawing nature of both the bromine atom at C-2 and the trifluoromethyl group at C-4 will significantly deshield the H-5 proton, pushing its resonance further downfield.

-

Spin-Spin Coupling: The H-5 proton may exhibit a small, long-range coupling to the three equivalent fluorine nuclei of the CF₃ group. This is a four-bond coupling (⁴JHF), which is typically small (0-3 Hz). If resolved, this would split the proton signal into a narrow quartet.

Principles of the ¹⁹F NMR Spectrum

Fluorine-19 is an ideal nucleus for NMR studies due to its 100% natural abundance and high gyromagnetic ratio, resulting in a sensitivity that is 83% that of ¹H.[5][6] The ¹⁹F NMR spectrum of this molecule is expected to be characterized by a single signal from the trifluoromethyl group.

-

Chemical Shift: The ¹⁹F chemical shift is highly sensitive to the electronic environment.[7][8] A CF₃ group attached to an aromatic or heteroaromatic ring typically resonates in a well-defined region, often between -60 and -70 ppm relative to the standard CFCl₃ at 0 ppm.[9][10] The electron-deficient nature of the bromo-oxazole ring will influence the precise chemical shift.

-

Spin-Spin Coupling: In a standard proton-decoupled ¹⁹F spectrum, the CF₃ group will appear as a sharp singlet, as the three fluorine nuclei are chemically and magnetically equivalent. In a proton-coupled spectrum, this signal will be split into a doublet by the H-5 proton (⁴JFH), reflecting the same coupling constant observed in the ¹H spectrum. Observing this mutual coupling is a definitive method for confirming the structural assignment.

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality, reliable NMR data requires meticulous attention to experimental design. The following protocols are designed as a self-validating system, where the results from each step inform and confirm the overall structural elucidation.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice due to its low cost and ability to dissolve a wide range of organic compounds. Acetone-d₆ or DMSO-d₆ are suitable alternatives for more polar analytes. Note that solvent choice can influence chemical shifts, particularly for ¹⁹F NMR.[7][11]

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard:

-

For ¹H NMR: Add tetramethylsilane (TMS) to the sample. TMS provides a sharp reference signal at δ 0.00 ppm. Most commercially available deuterated solvents already contain TMS.

-

For ¹⁹F NMR: An external reference like CFCl₃ can be used, but the modern and recommended IUPAC standard is indirect referencing.[12] This method uses the lock signal and the well-defined ¹H chemical shift of TMS (0.00 ppm) to calibrate the ¹⁹F frequency scale accurately, eliminating the need for a separate fluorine-containing standard.[13][14]

-

¹H NMR Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer and ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

-

Acquisition Parameters:

-

Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30' on Bruker systems).

-

Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 5-6 ppm.

-

Acquisition Time (at): Set to 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): Use a delay of 2-5 seconds to allow for full spin-lattice relaxation.

-

Number of Scans (ns): Acquire 8 to 16 scans for a sufficient signal-to-noise ratio (S/N).

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase the spectrum correctly, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

¹⁹F NMR Data Acquisition

-

Instrument Setup: The same locked and shimmed sample from the ¹H NMR experiment can be used. Ensure the spectrometer is configured for ¹⁹F observation. This may involve physically changing filters on older instruments.[12]

-

Acquisition Parameters (Proton-Decoupled):

-

Pulse Sequence: Use a standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width: ¹⁹F spectra have a much wider chemical shift range.[5] A spectral width of at least 200 ppm (e.g., ~94,000 Hz on a 400 MHz spectrometer) is a safe starting point. Center the spectral window around -65 ppm.

-

Acquisition Time (at): Typically shorter than ¹H, around 1 second.

-

Relaxation Delay (d1): 2 seconds is generally sufficient.

-

Number of Scans (ns): Due to the high sensitivity of ¹⁹F, 16 to 64 scans will provide excellent S/N.

-

-

Acquisition Parameters (Proton-Coupled):

-

To observe the ⁴JFH coupling, repeat the experiment without proton decoupling (using a pulse sequence like 'zg30').

-

-

Processing: Process the FID as with the ¹H spectrum. Reference the spectrum using the indirect referencing method established by the spectrometer's software.

Data Interpretation and Structural Verification

The analysis of the resulting spectra provides definitive confirmation of the molecular structure.

Predicted Spectral Data

The following table summarizes the anticipated ¹H and ¹⁹F NMR data for this compound in CDCl₃.

| Nucleus | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | H-5 | 7.8 – 8.2 | s (or narrow q) | ⁴JHF ≈ 0.5 – 1.5 Hz |

| ¹⁹F | -CF₃ | -62 – -68 | s (decoupled) | N/A |

| ¹⁹F | -CF₃ | -62 – -68 | d (coupled) | ⁴JFH ≈ 0.5 – 1.5 Hz |

Note: These are predicted values based on typical ranges for similar structures. Actual experimental values may vary slightly.

Analysis Workflow

-

¹H Spectrum: The spectrum should display a single signal in the aromatic region (downfield of δ 7.5 ppm). If the resolution is high enough, this peak may appear as a very narrow quartet. The integration of this peak should correspond to one proton.

-

¹⁹F Spectrum (Decoupled): The spectrum should show one intense singlet. Its chemical shift should fall within the expected range for an aromatic-bound CF₃ group.

-

¹⁹F Spectrum (Coupled): This spectrum is the key to final verification. The singlet observed in the decoupled spectrum should now appear as a doublet. The splitting of this doublet (in Hz) must be identical to the splitting of the quartet in the ¹H spectrum. This mutual coupling confirms the proximity of the proton and the CF₃ group across the four bonds of the oxazole ring.

Visualization of Key NMR Parameters

A visual representation of the molecule and its NMR characteristics can aid in understanding the structure-spectrum relationship. The following diagram, generated using DOT language, highlights the key nuclei and their interaction.

Caption: Structure of this compound with key NMR parameters.

Conclusion

The combined application of ¹H and ¹⁹F NMR spectroscopy provides an unequivocal and robust method for the structural characterization of this compound. The simplicity of the ¹H spectrum, complemented by the high sensitivity and distinct chemical shift of the ¹⁹F signal, allows for rapid confirmation of identity and purity. The crucial diagnostic feature is the observation of the four-bond scalar coupling (⁴JHF) between the H-5 proton and the CF₃ fluorine nuclei, which definitively establishes the connectivity and relative positions of these groups on the oxazole scaffold. The methodologies and interpretive principles detailed in this guide provide a framework for obtaining high-fidelity data, empowering researchers in drug development and chemical synthesis to proceed with confidence in their molecular building blocks.

References

-

F19 detection - NMR Facility, UCSB Chem and Biochem . University of California, Santa Barbara. [Link]

-

Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening . ACS Omega. [Link]

-

Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening . ResearchGate. [Link]

-

Larda, S. T., et al. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins . Journal of Biomolecular NMR. [Link]

-

Fayter, A., et al. (2018). Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated CF⋯HS and CF⋯SH interactions . Physical Chemistry Chemical Physics. [Link]

-

Abraham, R. J., & Cooper, M. A. (2012). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics . Magnetic Resonance in Chemistry. [Link]

-

Larda, S. T., et al. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins . PubMed. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds . (2017). The Journal of Organic Chemistry. [Link]

-

19Flourine NMR . University of Ottawa. [Link]

-

Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System . The Royal Society of Chemistry. [Link]

-

Supporting Information for A mild, copper-catalyzed trifluoromethylation of aryl and vinyl boronic acids . The Royal Society of Chemistry. [Link]

-

Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 . Beilstein Journals. [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS . National Chemical Laboratory, India. [Link]

-

Yu, M., et al. (2021). New Frontiers and Developing Applications in 19F NMR . Frontiers in Chemistry. [Link]

-

A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds . (2022). Digital Discovery. [Link]

-

W. B., Kuhn, et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex . Angewandte Chemie International Edition. [Link]

Sources

- 1. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 3. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. scilit.com [scilit.com]

- 12. F19 detection [nmr.chem.ucsb.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

stability of the 2-Bromo-4-(trifluoromethyl)oxazole ring

An In-depth Technical Guide to the Stability of the 2-Bromo-4-(trifluoromethyl)oxazole Ring

Abstract

The this compound motif is a cornerstone in modern medicinal chemistry, valued for its unique electronic properties and synthetic versatility. As a privileged scaffold, its incorporation into drug candidates necessitates a profound understanding of its inherent stability. This guide provides a comprehensive analysis of the chemical system. We will explore its susceptibility to hydrolytic, thermal, and photolytic degradation, supported by mechanistic insights. Furthermore, this document furnishes detailed, field-proven protocols for conducting forced degradation studies, enabling researchers to proactively identify potential liabilities and develop robust formulations. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable heterocyclic building block while mitigating risks associated with its chemical instability.

Introduction: The Dichotomy of Reactivity and Stability

Heterocyclic compounds are fundamental to drug discovery, with the oxazole ring being a prominent feature in numerous pharmacologically active agents.[1][2][3] The this compound scaffold, in particular, offers a compelling combination of features. The bromine atom at the C2 position serves as a versatile synthetic handle for cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.[4][5] Concurrently, the potent electron-withdrawing trifluoromethyl (CF₃) group at the C4 position significantly modulates the electronic character of the ring, often enhancing metabolic stability and binding affinity.[6][7][8]

However, these synthetically advantageous features also introduce potential stability challenges. The interplay between the leaving group at C2, the powerful inductive effect of the CF₃ group, and the intrinsic reactivity of the oxazole core creates a complex stability profile. A thorough understanding of this profile is not merely an academic exercise; it is a critical prerequisite for successful drug development, influencing everything from synthesis and purification to formulation and storage. This guide will dissect the factors governing the stability of this important chemical entity.

Structural and Electronic Landscape

The is a direct consequence of its structure and the electronic contributions of its substituents.

-

Oxazole Core: The oxazole ring is an aromatic heterocycle, though its aromaticity is weaker than that of analogues like thiazole or imidazole.[9][10] It possesses a weakly basic nitrogen atom (pKa of conjugate acid ≈ 0.8) and is susceptible to reactions that disrupt its aromaticity.[9] The C2 proton is the most acidic, a feature that becomes critical under basic conditions.[9][11]

-

2-Bromo Substituent: The bromine atom is an inductively electron-withdrawing group and serves as an excellent leaving group for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[5][11] Its presence makes the C2 position highly electrophilic.

-

4-Trifluoromethyl Substituent: The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence significantly lowers the electron density of the oxazole ring, which has several consequences:

-

Increased Thermal Stability: CF₃-containing heterocycles often exhibit enhanced thermal stability.[6][7][12][13]

-

Deactivation towards Electrophilic Attack: The ring is strongly deactivated, making electrophilic aromatic substitution exceptionally difficult.[14]

-

Increased Acidity of Ring Protons: The acidity of any remaining C-H protons on the ring is increased, although in this specific molecule, only the C5-H is present.

-

Modulation of Basicity: The basicity of the ring nitrogen is significantly reduced.

-

This unique electronic configuration makes the ring susceptible to specific degradation pathways, particularly those initiated by nucleophilic attack or base-mediated ring opening.

Key Degradation Pathways and Mechanistic Insights

The stability of the this compound core is most challenged by hydrolytic, photolytic, and harsh pH conditions.

Hydrolytic Stability: The Influence of pH

Hydrolysis is a primary concern for many pharmaceutical compounds. For this oxazole derivative, the degradation profile is highly dependent on pH.

The oxazole ring is notoriously susceptible to cleavage under strongly basic conditions.[11] The degradation is initiated by the deprotonation of the most acidic ring position. While the C2 proton is typically the most acidic on an unsubstituted oxazole, the bromine atom at this position precludes this pathway.[9] However, strong bases can directly attack the electrophilic C2 position, leading to ring cleavage. The probable mechanism involves nucleophilic attack by hydroxide, followed by a cascade of bond reorganizations to yield a ring-opened intermediate.

Caption: Proposed pathway for base-catalyzed degradation of the oxazole ring.

A similar vulnerability is observed in other azole rings; for instance, the isoxazole ring in the drug leflunomide readily undergoes base-catalyzed ring opening, a process that is significantly accelerated at physiological temperature (37°C) compared to ambient temperature.[15]

Concentrated acids can also promote the decomposition of the oxazole ring.[11][14] The mechanism likely begins with the protonation of the ring nitrogen, which activates the ring for nucleophilic attack by water. This attack, followed by ring opening, leads to the formation of acyclic degradation products. The electron-withdrawing CF₃ group may offer some protection by reducing the basicity of the nitrogen, but this does not confer immunity to degradation under harsh acidic stress.

Caption: Proposed pathway for acid-catalyzed degradation of the oxazole ring.

Thermal and Photochemical Stability

The this compound ring is expected to have high thermal stability. Oxazoles are generally thermally stable entities, and the inclusion of a trifluoromethyl group is known to enhance this property in heterocyclic systems.[6][7][16] For example, a fused triazole-triazine heterocycle containing a CF₃ group showed an exothermic decomposition peak temperature above 300°C, indicating excellent thermal stability.[7][12][13] While decomposition at extreme temperatures is inevitable, the compound should be robust under typical pharmaceutical processing and storage conditions.

Photostability is a critical parameter mandated by regulatory bodies like the ICH.[17] Halogenated organic molecules, particularly those containing bromine, can be susceptible to degradation upon exposure to UV light. The primary concern is the photolytic cleavage of the C-Br bond, which could initiate radical chain reactions or lead to debrominated impurities. Therefore, intrinsic photostability cannot be assumed and must be experimentally verified.

Experimental Design: Forced Degradation Studies

To empirically determine the , a forced degradation (or stress testing) study is essential.[18] This involves subjecting the compound to conditions more severe than those it would encounter during its shelf life to accelerate degradation and identify potential degradation products.

Caption: Experimental workflow for a comprehensive forced degradation study.

Standard Protocol for Forced Degradation

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Materials:

-

This compound (high purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated stability chambers (thermal and photostability)

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of ~1 mg/mL.

-

Stress Condition Application: For each condition, mix the stock solution with the stressor solution. A typical target concentration is 0.1 mg/mL. Run a control sample (in the initial solvent mixture, protected from stress) in parallel for each condition.

-

Acidic Hydrolysis: Mix with 0.1 N HCl. Incubate at 60°C.

-

Basic Hydrolysis: Mix with 0.1 N NaOH. Incubate at room temperature (due to expected high reactivity).

-

Neutral Hydrolysis: Mix with water. Incubate at 60°C.

-

Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light.

-

Thermal Degradation (Solution): Prepare a solution in a 50:50 acetonitrile:water mixture. Incubate at 60°C, protected from light.

-

Thermal Degradation (Solid): Store the solid compound in a controlled oven at 80°C.

-

Photostability: Expose the solid compound and a solution (in quartz cuvettes) to a light source compliant with ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[17] A dark control sample wrapped in aluminum foil must be stored alongside the exposed sample.

-

-

Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation to allow for the clear identification of degradation products without excessive secondary degradation.

-

Sample Quenching:

-

For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

-

Cool thermal samples to room temperature.

-

-

Analysis:

-

Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

Quantify the parent compound against the control (time zero) sample.

-

Characterize major degradation products using their retention times, UV spectra, and mass-to-charge ratios.

-

Data Summary and Interpretation

The results should be summarized to provide a clear stability profile.

| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Stability |

| Acidic Hydrolysis | 0.1 N - 1 N HCl | 60 - 80 °C | 24 - 72 h | Potential for slow degradation/ring opening. |

| Basic Hydrolysis | 0.01 N - 0.1 N NaOH | Room Temp | 1 - 8 h | High Susceptibility. Rapid degradation expected. |

| Neutral Hydrolysis | Water | 60 - 80 °C | 72 h | Likely stable. |

| Oxidative | 3% - 30% H₂O₂ | Room Temp | 24 h | Stability depends on the specific oxidant.[11] |

| Thermal (Solid) | Dry Heat | 80 °C | 7 days | Expected to be highly stable. |

| Photolytic | ICH Q1B Standard | Ambient | Per Guideline | Potential for C-Br bond cleavage. |

Conclusions and Handling Recommendations

The this compound ring is a robust scaffold under many conditions but possesses specific, predictable liabilities.

-

Key Instability: The primary stability concern is its susceptibility to base-catalyzed hydrolysis . Exposure to even moderately basic conditions (pH > 8) should be strictly avoided during synthesis, work-up, and formulation.

-

Acid Sensitivity: While more stable than under basic conditions, prolonged exposure to strong acids should also be avoided.

-

General Robustness: The compound exhibits excellent thermal stability, a significant advantage for many applications. Its stability under neutral, oxidative, and photolytic conditions must be confirmed experimentally but is predicted to be moderate to high.

Recommendations for Researchers:

-

Storage: Store the solid material in a cool, dry, dark place under an inert atmosphere.

-

Reaction Conditions: When using this compound as a starting material, favor neutral or slightly acidic reaction conditions. If a base is required for a subsequent step, use non-nucleophilic, hindered bases and maintain low temperatures to minimize the risk of ring opening.

-

Purification: During chromatographic purification, avoid basic mobile phase additives. Use of neutral or acid-buffered systems (e.g., with formic acid or acetic acid) is recommended.

-

Formulation: For drug development, aqueous formulations should be buffered to a pH range of 4-6 to ensure optimal stability.

By understanding these principles and validating them with empirical data from forced degradation studies, scientists can confidently and effectively utilize the this compound core in the pursuit of novel therapeutics.

References

-

White, C. M., & Halstead, J. A. (2016). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

-

He, C., Zhang, J., Parrish, D. A., & Shreeve, J. M. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Semantic Scholar. [Link]

-

Vroemans, R., Moe, J. K., & Maes, B. U. W. (2017). Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. ResearchGate. [Link]

-

He, C., Zhang, J., Parrish, D. A., & Shreeve, J. M. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ACS Omega. [Link]

-

He, C., Zhang, J., Parrish, D. A., & Shreeve, J. M. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). PMC, NIH. [Link]

-

Wikipedia. (n.d.). Oxazole. Wikipedia. [Link]

-

Douglas, J. T., MacMillan, D. W. C., et al. (2012). Innate C-H trifluoromethylation of heterocycles. PNAS. [Link]

-

He, C., Zhang, J., Parrish, D. A., & Shreeve, J. M. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ResearchGate. [Link]

-

Sahu, J. K., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Reddy, V. P., et al. (2010). Unexpected reactivity of o-nitrosophenol with RCH(2)Br: C-H bond cleavage and annulation to benzoxazoles and benzoxazines (R = Alkynyl). Semantic Scholar. [Link]

-

Wang, S. C., & Wuest, W. M. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC, NIH. [Link]

-

Jones, L. H., et al. (2017). Hydrolysis rates of bromo- and thiomaleimides, measured by 'turn-on' of dansyl fluorescence. ResearchGate. [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

-

Venkatesh, P. (2017). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Zhang, H. Z., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

-

Wang, H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC, PubMed Central. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

International Journal of Pharmaceutical research and Applications. (2025). Oxazole-Based Molecules in Anti-viral Drug Development. IJPR Journal. [Link]

-

European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

-

Iannazzo, D., et al. (2018). Oxazole-Based Compounds As Anticancer Agents. Bentham Science. [Link]

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Oxazole - Wikipedia [en.wikipedia.org]

- 10. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. biomedres.us [biomedres.us]

An In-depth Technical Guide to the Reactivity of 2-Bromo-4-(trifluoromethyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthetic Landscape of a Niche Building Block

This technical guide delves into the chemical reactivity of 2-Bromo-4-(trifluoromethyl)oxazole, a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of a bromine atom at the 2-position and a trifluoromethyl group at the 4-position of the oxazole ring imparts a unique electronic profile, rendering it a versatile substrate for a variety of organic transformations. The trifluoromethyl group, a well-regarded bioisostere, can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making this scaffold particularly attractive for drug discovery programs.[1]

While this compound (CAS 1060816-14-9) is commercially available, detailed literature on its synthesis and specific reactivity is sparse.[2][3][4][5][6][7][8] This guide, therefore, adopts a predictive and comparative approach, drawing upon established principles of heterocyclic chemistry and the known reactivity of analogous compounds to provide a robust framework for its synthetic utilization. By examining the reactivity of similar bromo- and trifluoromethyl-substituted heterocycles, we can confidently anticipate the behavior of this molecule in key chemical reactions and provide field-proven protocols for its derivatization.

Synthesis of the Core Scaffold: A Proposed Pathway

A likely synthetic approach could involve the construction of a 4-(trifluoromethyl)oxazole core followed by a regioselective bromination at the C2 position. The C2 position of the oxazole ring is known to be susceptible to deprotonation and subsequent electrophilic quenching.[9]

Caption: Proposed synthetic route to this compound.

The Reactive Hub: Exploring the C-Br Bond

The carbon-bromine bond at the 2-position of the oxazole ring is the primary center of reactivity, serving as a versatile handle for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[13] this compound is anticipated to be an excellent substrate for these transformations, with the electron-withdrawing nature of the trifluoromethyl group potentially influencing the reactivity of the C-Br bond.

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and vinyl-substituted aromatic compounds.[14][15][16][17][18] It is highly probable that this compound will readily participate in Suzuki-Miyaura couplings with a variety of boronic acids and esters.

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Adapted from similar systems): [12]

-

To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

-

Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Commonly used and effective for heteroaryl bromides. |

| Ligand | PPh₃, dppf | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is often optimal. |

| Temperature | 80-110 °C | Sufficient to drive the reaction to completion. |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.[7][10][19][20] This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.

Detailed Experimental Protocol (Adapted from similar systems): [19][21]

-

To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine).

-

Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

-

Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard catalysts for Sonogashira couplings. |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |

| Base | Triethylamine, Diisopropylamine | Acts as a base and often as a solvent or co-solvent. |

| Solvent | THF, DMF, Acetonitrile | Aprotic polar solvents are generally effective. |

| Temperature | Room temperature to 60 °C | Mild conditions are often sufficient. |

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[4][9][17][22][23][24][25][26][27] This reaction is expected to proceed efficiently with this compound and a wide range of primary and secondary amines.

Caption: Generalized workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol (Adapted from similar systems): [24]

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

-

Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the tube and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling, dilute the reaction with an organic solvent, filter through a pad of celite, and concentrate.

-

Purify the residue by column chromatography.

| Parameter | Recommended Condition | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium sources. |

| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands are crucial for high efficiency. |

| Base | NaOt-Bu, K₃PO₄ | A strong, non-nucleophilic base is required. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary. |

| Temperature | 80-110 °C | Higher temperatures are often needed to drive the reaction. |

Nucleophilic Aromatic Substitution

While palladium-catalyzed reactions are highly versatile, direct nucleophilic aromatic substitution (SNAAr) on 2-bromooxazoles can also be a viable pathway, particularly with strong nucleophiles. The electron-withdrawing trifluoromethyl group at the 4-position is expected to activate the oxazole ring towards nucleophilic attack. Generally, the C2 position of the oxazole ring is susceptible to nucleophilic attack, especially when a good leaving group like bromine is present.[9]

Expected Reactivity:

Strong nucleophiles such as alkoxides, thiolates, and certain amines may displace the bromide at the 2-position, although this may require elevated temperatures. It is important to consider that for some nucleophiles, palladium catalysis as in the Buchwald-Hartwig amination will be more efficient and provide cleaner reactions.[18][28][29][30]

Functionalization via Lithiation

Deprotonation of the oxazole ring followed by quenching with an electrophile is a powerful strategy for introducing substituents. For this compound, two main lithiation pathways can be envisioned: direct deprotonation at an acidic C-H position or lithium-halogen exchange at the C-Br bond. The C5-proton of the oxazole ring is expected to be the most acidic due to the inductive effects of the adjacent oxygen and the trifluoromethyl group. However, lithium-halogen exchange is often a very fast process.

Potential Lithiation Pathways: [15][31][32]

-

Lithium-Halogen Exchange: Treatment with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperature is likely to result in rapid exchange of the bromine atom for lithium, generating a 2-lithio-4-(trifluoromethyl)oxazole intermediate. This can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides).

-

Direct Deprotonation: Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could potentially lead to deprotonation at the C5 position.

The outcome will likely depend on the specific base and reaction conditions used.

Caption: Potential lithiation pathways for functionalization.

Spectroscopic Characterization: What to Expect

-

¹H NMR: A single singlet in the aromatic region (likely δ 8.0-8.5 ppm) corresponding to the proton at the C5 position of the oxazole ring.

-

¹³C NMR: Signals for the three carbons of the oxazole ring. The carbon bearing the bromine (C2) would likely appear around δ 140-150 ppm. The carbon attached to the trifluoromethyl group (C4) would show a quartet due to coupling with the fluorine atoms, and the C5 carbon would also be observable. The trifluoromethyl carbon itself would also appear as a quartet.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group, likely in the typical range for trifluoromethyl groups on aromatic rings.

-

Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 in approximately a 1:1 ratio).

Conclusion

This compound is a promising building block for the synthesis of novel, fluorinated compounds with potential applications in drug discovery and materials science. Although specific literature on this compound is limited, its reactivity can be confidently predicted based on the well-established chemistry of related halogenated and trifluoromethylated heterocycles. This guide provides a comprehensive overview of its expected reactivity in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic substitution, and lithiation. The detailed protocols, adapted from analogous systems, offer a solid starting point for researchers looking to explore the synthetic utility of this versatile molecule. As the demand for novel fluorinated scaffolds continues to grow, this compound is poised to become an increasingly valuable tool in the arsenal of the synthetic chemist.

References

- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.

- Buchwald–Hartwig amin

- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PMC - PubMed Central. (2024-06-12)

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.

- Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones. PMC - NIH.

- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30)

- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.